molecular formula C13H12F2N2O2 B13705473 ethyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate

ethyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B13705473
M. Wt: 266.24 g/mol
InChI Key: YXEZNCLPBDJRII-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a difluorophenyl group and an ethyl ester group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves the reaction of 2,5-difluorobenzaldehyde with ethyl 2-amino-3-methylbutanoate under acidic conditions to form the imidazole ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires heating to facilitate the formation of the imidazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Ethyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-(3,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate: Similar structure but with different substitution pattern on the phenyl ring.

    Ethyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate: Another isomer with different fluorine positions.

    Ethyl 2-(2,5-difluorophenyl)-5-ethyl-1H-imidazole-4-carboxylate: Variation in the alkyl group attached to the imidazole ring.

Properties

Molecular Formula

C13H12F2N2O2

Molecular Weight

266.24 g/mol

IUPAC Name

ethyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate

InChI

InChI=1S/C13H12F2N2O2/c1-3-19-13(18)11-7(2)16-12(17-11)9-6-8(14)4-5-10(9)15/h4-6H,3H2,1-2H3,(H,16,17)

InChI Key

YXEZNCLPBDJRII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C2=C(C=CC(=C2)F)F)C

Origin of Product

United States

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